![molecular formula C11H13BrClNO3 B2570642 Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride CAS No. 2177266-72-5](/img/structure/B2570642.png)
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
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Description
“Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2177266-72-5 . It has a molecular weight of 322.59 . The IUPAC name for this compound is methyl 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-9-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms within the benzoxazepine ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.59 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the retrieved data.Scientific Research Applications
Synthetic Approaches and Biological Significance
Synthetic Utilities
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride is part of the benzoxazepine family, which has been explored for synthetic utilities towards developing new chemical entities. Benzoxazepines, including this compound, are synthesized through condensation reactions involving o-phenylenediamines and electrophilic reagents. These processes are critical for creating compounds with potential biological applications, including anticancer, antibacterial, or antifungal activities (Ibrahim, 2011).
Biological Activities
Benzoxazepine derivatives, such as this compound, have been studied for their interesting pharmacological properties. These compounds show promise as building blocks in organic synthesis and have reported activities against a range of diseases, including potential for treating neuronal disorders like Alzheimer's and Parkinson's disease. Their capability to interact with G-protein-coupled receptors highlights their potential in drug discovery and development (Stefaniak & Olszewska, 2021).
Environmental and Ecotoxicological Considerations
Environmental Occurrence and Fate
While the primary focus of research on this compound and related compounds is their synthetic and biological applications, it's also important to consider their environmental impact. Related substances, such as benzodiazepines, have been detected in various aqueous environments, indicating the potential for environmental persistence and ecotoxicological effects. Understanding the occurrence, persistence, and fate of these compounds in the environment is crucial for assessing their overall impact (Kosjek et al., 2012).
properties
IUPAC Name |
methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)9-5-8(12)4-7-6-13-2-3-16-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHNUXFUJVBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCCNC2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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